molecular formula C18H13N3O3S B3020789 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 1093173-25-1

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B3020789
CAS No.: 1093173-25-1
M. Wt: 351.38
InChI Key: MTEWWDREWWTIKV-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the furan ring, potentially leading to ring-opened products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole or furan derivatives.

    Substitution: Substituted furan or naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The sulfanyl group can act as a nucleophile, participating in various chemical reactions. The furan and naphthalene rings can undergo electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is unique due to the combination of the furan, oxadiazole, and naphthalene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

1093173-25-1

Molecular Formula

C18H13N3O3S

Molecular Weight

351.38

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H13N3O3S/c22-16(19-14-8-3-6-12-5-1-2-7-13(12)14)11-25-18-21-20-17(24-18)15-9-4-10-23-15/h1-10H,11H2,(H,19,22)

InChI Key

MTEWWDREWWTIKV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=CO4

solubility

not available

Origin of Product

United States

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